N-Desmethyl-4-hydroxy Tamoxifen-d5 (1:1 E/Z Mixture) N-Desmethyl-4-hydroxy Tamoxifen-d5 (1:1 E/Z Mixture) One of the labelled impurities of Tamoxifen, which is an estrogen response modifier as well as protein kinase C inhibitor.
Brand Name: Vulcanchem
CAS No.: 1584173-54-5
VCID: VC0196703
InChI: InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24-/i1D3,3D2
SMILES: CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
Molecular Formula: C25H22NO2D5
Molecular Weight: 378.53

N-Desmethyl-4-hydroxy Tamoxifen-d5 (1:1 E/Z Mixture)

CAS No.: 1584173-54-5

Cat. No.: VC0196703

Molecular Formula: C25H22NO2D5

Molecular Weight: 378.53

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-Desmethyl-4-hydroxy Tamoxifen-d5 (1:1 E/Z Mixture) - 1584173-54-5

CAS No. 1584173-54-5
Molecular Formula C25H22NO2D5
Molecular Weight 378.53
IUPAC Name 4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Standard InChI InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24-/i1D3,3D2
SMILES CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
Appearance Off-White to Light Pink Solid
Melting Point 74-78 °C

Chemical Identity and Structural Characteristics

Basic Chemical Information

N-Desmethyl-4-hydroxy Tamoxifen-d5 (1:1 E/Z Mixture) is a precisely defined chemical entity with specific characteristics that enable its use in pharmaceutical research and analytical chemistry. The compound incorporates five deuterium atoms in its structure, providing mass spectrometric distinctiveness while maintaining similar chemical behavior to its non-deuterated counterpart.

Table 1: Chemical Identity Data for N-Desmethyl-4-hydroxy Tamoxifen-d5

ParameterInformation
CAS Number1584173-54-5
Analyte NameN-Desmethyl-4-hydroxy Tamoxifen ethyl-d5 (E,Z mixture)
Molecular FormulaC25H22NO2D5
Molecular Weight378.52
Accurate Mass378.2356
SIL TypeDeuterium
Unlabelled CAS Number110025-28-0

The compound consists of a complex molecular structure that incorporates key functional groups including a hydroxyl group, an amino group, and a pentadeuterated ethyl moiety .

Structural Representation

The molecular structure of N-Desmethyl-4-hydroxy Tamoxifen-d5 can be represented using various notations. The SMILES notation provides a linear representation: [2H]C([2H])([2H])C([2H])([2H])C(=C(c1ccc(O)cc1)c2ccc(OCCNC)cc2)c3ccccc3 .

The IUPAC name, 4-[3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-but-1-enyl]phenol, provides a systematic nomenclature that precisely defines the chemical structure . This compound exists as a 1:1 mixture of E and Z isomers, which refers to the geometric isomerism around the central carbon-carbon double bond in the structure.

PropertySpecification
Product FormatNeat
Purity>95% (HPLC)
Storage Temperature-20°C
Shipping TemperatureRoom Temperature
Shelf LifeShort (requires attention to expiry date)

The physicochemical properties of this compound make it suitable for use in analytical chemistry and pharmaceutical research, though proper storage is essential to maintain its integrity .

Biological Activity and Significance

Pharmacological Properties

N-Desmethyl-4-hydroxy Tamoxifen-d5 has biological activity that closely mimics its non-deuterated counterpart. The parent compound, endoxifen, is known for its potent anti-estrogenic effects, which are critical in the treatment of estrogen receptor-positive breast cancer. The labeled version maintains these pharmacological properties while providing the analytical advantages of deuterium incorporation.

The compound demonstrates potent estrogen receptor (ER) binding properties, which enable it to effectively inhibit estrogen-stimulated growth in breast cancer cells. It blocks estrogen responsive gene expression in ER-positive human breast cancer cell lines with high efficacy .

Mechanism of Action

N-Desmethyl-4-hydroxy Tamoxifen-d5 interacts with cellular components by binding to estrogen receptors, thereby inhibiting the transcriptional activity of estrogen. This interaction prevents the expression of estrogen-responsive genes, which are crucial for the growth and proliferation of estrogen-dependent cancer cells. The compound modulates the expression of various genes involved in cell cycle regulation and apoptosis, contributing to its anti-proliferative and pro-apoptotic effects in estrogen-dependent cells.

This mechanism explains the therapeutic relevance of the non-labeled endoxifen in breast cancer treatment and the analytical importance of the deuterated version for monitoring therapy efficacy.

Metabolic Context and Relationship to Tamoxifen

Tamoxifen Metabolism Pathway

Understanding the position of N-Desmethyl-4-hydroxy Tamoxifen (endoxifen) in the tamoxifen metabolic pathway is essential for appreciating the significance of its deuterated analog in research and analysis.

Tamoxifen undergoes extensive metabolism in the human body, primarily by cytochrome P450 enzymes, to form various metabolites with different levels of activity. Two major primary metabolites are N-desmethyltamoxifen (NDM-TAM) and 4-hydroxytamoxifen (4-OH-TAM).

Table 3: Key Metabolic Conversions in Tamoxifen Metabolism

Metabolic StepPrimary EnzymeStarting CompoundResulting Metabolite
N-demethylationCYP3A4/5TamoxifenN-desmethyltamoxifen
4-hydroxylationCYP2D6Tamoxifen4-hydroxytamoxifen
4-hydroxylationCYP2D6N-desmethyltamoxifenEndoxifen (N-desmethyl-4-hydroxytamoxifen)

Endoxifen is formed through the 4-hydroxylation of N-desmethyltamoxifen, primarily catalyzed by CYP2D6. This metabolic pathway is of significant clinical interest because variations in CYP2D6 activity due to genetic polymorphisms or drug interactions can substantially affect endoxifen levels in patients receiving tamoxifen therapy .

Clinical Significance of Endoxifen Levels

The steady-state levels of active tamoxifen metabolites, particularly endoxifen, are proposed predictors of the clinical outcomes of tamoxifen treatment. Research suggests that there is a minimum concentration threshold above which endoxifen is effective against the recurrence of breast cancer. This has led to increasing interest in therapeutic drug monitoring of tamoxifen and its metabolites, where N-Desmethyl-4-hydroxy Tamoxifen-d5 plays a crucial role as an analytical standard .

Analytical Applications

Role as a Reference Standard

N-Desmethyl-4-hydroxy Tamoxifen-d5 (1:1 E/Z Mixture) serves as a vital reference standard in analytical chemistry, particularly in the quantitative analysis of tamoxifen metabolites in patient samples. As a stable isotope-labeled analog of endoxifen, it provides an ideal internal standard for mass spectrometric methods, allowing for accurate quantification of endoxifen levels in biological matrices.

The incorporation of five deuterium atoms creates a mass shift that allows the compound to be distinguished from the non-labeled endoxifen during mass spectrometric analysis, while maintaining nearly identical chemical behavior during sample preparation and chromatographic separation .

Analytical Method Considerations

The accurate quantification of endoxifen in patient samples requires careful consideration of analytical methodology. Research has identified significant discrepancies in reported mean endoxifen and 4-hydroxytamoxifen concentrations across different studies, highlighting the importance of method selectivity in tamoxifen metabolite analysis .

Table 4: Comparison of Endoxifen and 4-Hydroxytamoxifen Concentrations Using Different Analytical Methods

AnalyteMethod 1 (ng/mL)Method 2 (ng/mL)Fold Difference
Endoxifen9.0 ± 4.518.1 ± 6.42.0
4-Hydroxytamoxifen1.7 ± 0.74.6 ± 1.72.7

A comparative study of two LC-MS/MS methods demonstrated that a method lacking selectivity resulted in a 2-3 fold overestimation of endoxifen and 4-hydroxytamoxifen levels, respectively. This highlights the importance of using selective analytical methods that can separate endoxifen and 4-hydroxytamoxifen from other tamoxifen metabolites with similar masses and fragmentation patterns .

For accurate quantification, the use of N-Desmethyl-4-hydroxy Tamoxifen-d5 as an internal standard, combined with a selective chromatographic method, is essential to overcome these analytical challenges and provide reliable measurements of endoxifen levels in patient samples.

Research Findings and Clinical Applications

Recent Research Insights

Recent research has further illuminated the importance of endoxifen in tamoxifen therapy and, consequently, the analytical value of N-Desmethyl-4-hydroxy Tamoxifen-d5. Studies have shown considerable inter-patient variability in steady-state levels of tamoxifen and its metabolites, with mean endoxifen concentrations reported between 7.10 and 14.5 ng/mL and mean 4-hydroxytamoxifen levels between 1.55 and 2.25 ng/mL in patients taking 20 mg tamoxifen daily .

This variability underscores the potential importance of therapeutic drug monitoring in tamoxifen therapy, particularly for patients with genetic variations affecting CYP2D6 function or those taking medications that may interact with tamoxifen metabolism .

Therapeutic Drug Monitoring Applications

The use of N-Desmethyl-4-hydroxy Tamoxifen-d5 as an analytical standard has facilitated the development of precise methods for therapeutic drug monitoring of tamoxifen therapy. This monitoring approach has potential applications in:

  • Identifying patients with suboptimal endoxifen levels who might benefit from dose adjustments

  • Assessing the impact of concomitant medications on tamoxifen metabolism

  • Evaluating the influence of CYP2D6 genetic polymorphisms on endoxifen formation

  • Correlating endoxifen levels with clinical outcomes in breast cancer treatment

As research continues to refine our understanding of the relationship between endoxifen levels and clinical outcomes, the analytical precision enabled by deuterated standards like N-Desmethyl-4-hydroxy Tamoxifen-d5 becomes increasingly important for optimizing tamoxifen therapy in individual patients.

N-Desmethyl-4-hydroxy Tamoxifen-d5 (1:1 E/Z Mixture) represents a significant advancement in our ability to accurately analyze and understand tamoxifen metabolism and its clinical implications. As a stable isotope-labeled reference standard, this compound enables precise quantification of endoxifen in patient samples, contributing to the growing field of therapeutic drug monitoring in tamoxifen therapy.

The compound's role extends beyond analytical chemistry, as it helps bridge the gap between pharmacokinetic variability and clinical outcomes in breast cancer treatment. Future research will likely continue to refine our understanding of the relationship between endoxifen levels and treatment efficacy, potentially leading to more personalized approaches to tamoxifen dosing based on individual patient characteristics.

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